molecular formula C17H13BrFN3O3 B1646786 4-((4-Bromo-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

4-((4-Bromo-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

Cat. No. B1646786
M. Wt: 406.2 g/mol
InChI Key: MBMMHAKZDRAOJV-UHFFFAOYSA-N
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Patent
US09181277B2

Procedure details

To a suspension of 4-((4-bromo-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (2.78 g) and methanol (30 mL) was added 5 mol/L NaOH (5.00 mL) at room temperature. The reaction mixture was stirred at room temperature for 4 h, and was adjusted to pH 7 with 0.1 N HCl (aq). The mixture was filtered to give the title compound as a white solid (2.17 g, 87.15%).
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87.15%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[N:11]=[CH:10][N:9]=[C:8]2[NH:17][C:18]1[CH:23]=[CH:22][C:21]([Br:24])=[CH:20][C:19]=1[F:25])(=O)C.[OH-].[Na+].Cl>CO>[Br:24][C:21]1[CH:22]=[CH:23][C:18]([NH:17][C:8]2[C:7]3[C:12](=[CH:13][C:14]([O:15][CH3:16])=[C:5]([OH:4])[CH:6]=3)[N:11]=[CH:10][N:9]=2)=[C:19]([F:25])[CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.78 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C(=NC=NC2=CC1OC)NC1=C(C=C(C=C1)Br)F
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC1=NC=NC2=CC(=C(C=C12)O)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.17 g
YIELD: PERCENTYIELD 87.15%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.